Cas no 503177-15-9 (3-fluoro1,1'-biphenyl-4-carbonitrile)

3-Fluoro-1,1'-biphenyl-4-carbonitrile is a fluorinated biphenyl derivative featuring a cyano substituent at the 4-position and a fluorine atom at the 3-position of one phenyl ring. This compound is valued for its structural versatility in organic synthesis, serving as a key intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine and nitrile functional groups enhance its reactivity, enabling selective transformations such as cross-coupling reactions or nucleophilic substitutions. Its biphenyl scaffold contributes to stability and rigidity, making it useful in designing bioactive molecules or liquid crystal materials. The compound’s well-defined structure and purity ensure reproducibility in research and industrial applications.
3-fluoro1,1'-biphenyl-4-carbonitrile structure
503177-15-9 structure
Product Name:3-fluoro1,1'-biphenyl-4-carbonitrile
CAS No:503177-15-9
MF:C13H8FN
MW:197.207726478577
MDL:MFCD06797374
CID:1568381
PubChem ID:2763360
Update Time:2025-11-02

3-fluoro1,1'-biphenyl-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-phenylbenzonitrile
    • SureCN1514257
    • AC1MC86B
    • CTK7C8190
    • 3-Fluoro-biphenyl-4-carbonitrile
    • 4-Cyano-3-fluorobiphenyl
    • fluorobiphenylcarbonitrile
    • 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile
    • 3-fluoro-4-biphenylcarbonitrile
    • 3-fluorobiphenyl-4-carbonitrile
    • 3-Fluoro[1,1'-biphenyl]-4-carbonitrile
    • J-512450
    • 3-Fluoro-[1,1''-biphenyl]-4-carbonitrile
    • GORYKZHNAWEFBP-UHFFFAOYSA-N
    • AKOS005069343
    • 4-Cyano-3-fluorobiphenyl, 2-Fluoro-4-phenylbenzonitrile
    • MFCD06797374
    • 503177-15-9
    • SCHEMBL1514257
    • DTXSID40376918
    • CS-0213427
    • 10Y-0723
    • EN300-7390350
    • Z1201623830
    • 3-fluoro1,1'-biphenyl-4-carbonitrile
    • MDL: MFCD06797374
    • Inchi: 1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H
    • InChI Key: GORYKZHNAWEFBP-UHFFFAOYSA-N
    • SMILES: FC1=C(C#N)C=CC(=C1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.064077422g/mol
  • Monoisotopic Mass: 197.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Melting Point: 78-80

3-fluoro1,1'-biphenyl-4-carbonitrile Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-fluoro1,1'-biphenyl-4-carbonitrile Pricemore >>

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3-fluoro1,1'-biphenyl-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:503177-15-9)3-fluoro1,1'-biphenyl-4-carbonitrile
Order Number:A1163757
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:19
Price ($):377.0
Email:sales@amadischem.com

Additional information on 3-fluoro1,1'-biphenyl-4-carbonitrile

3-Fluoro-1,1'-Biphenyl-4-Carbonitrile (CAS No. 503177-15-9): A Versatile Building Block in Modern Chemistry

The 3-fluoro-1,1'-biphenyl-4-carbonitrile (CAS No. 503177-15-9) is a fluorinated biphenyl derivative that has gained significant attention in pharmaceutical and material science research. This compound, often referred to as 3-fluoro biphenyl carbonitrile or fluorinated biphenyl nitrile, serves as a crucial intermediate in the synthesis of various advanced materials and bioactive molecules. Its unique molecular structure, combining a fluorine substituent with a cyano group on a biphenyl scaffold, offers remarkable opportunities for structural modifications and applications.

Recent trends in chemical research show growing interest in fluorinated organic compounds, particularly in drug discovery and electronic materials. The 3-fluoro-1,1'-biphenyl-4-carbonitrile structure has become particularly relevant as researchers explore answers to common search queries like "fluorine in drug design" or "biphenyl derivatives in OLED materials." The presence of both electron-withdrawing groups (fluorine and cyano) makes this compound an excellent candidate for studying structure-activity relationships in medicinal chemistry and charge transport properties in organic electronics.

The physical properties of 3-fluoro-1,1'-biphenyl-4-carbonitrile contribute to its wide utility. With a molecular formula of C13H8FN, this compound typically appears as white to off-white crystalline powder. Its molecular weight of 197.21 g/mol and moderate polarity make it soluble in common organic solvents like dichloromethane, THF, and acetone, while being poorly soluble in water. These characteristics align with current industry demands for compounds that balance processability with performance in various applications.

In pharmaceutical research, 3-fluoro biphenyl derivatives have shown promise in addressing some of today's most pressing healthcare challenges. The compound serves as a precursor in the development of kinase inhibitors, which are currently a hot topic in cancer research. Recent publications indicate that modifications of the biphenyl-4-carbonitrile core can lead to compounds with improved bioavailability and target selectivity - key considerations in modern drug design that frequently appear in scientific literature searches.

The material science applications of 503177-15-9 compound are equally impressive. In the field of organic electronics, researchers are investigating how the fluoro and cyano substituted biphenyl structure can enhance charge transport in semiconducting materials. This aligns with the growing market demand for more efficient OLED displays and organic photovoltaic cells. The compound's ability to influence both electron affinity and molecular packing makes it valuable for tuning material properties in these cutting-edge technologies.

Synthetic approaches to 3-fluoro-1,1'-biphenyl-4-carbonitrile typically involve palladium-catalyzed cross-coupling reactions, a topic that generates significant search traffic from chemistry professionals. The most common methods include Suzuki-Miyaura coupling between appropriately substituted phenylboronic acids and halobenzenes, followed by functional group transformations. Recent advances in green chemistry have also explored more sustainable routes to such fluorinated biphenyl nitriles, addressing another major trend in chemical research.

The commercial availability of CAS 503177-15-9 has increased in recent years, reflecting its growing importance in research and development. Suppliers typically offer this compound with purity levels ranging from 95% to 99%, suitable for most research applications. Current market analysis shows steady demand from both academic institutions and industrial R&D departments, particularly in regions with strong pharmaceutical and electronics sectors.

Safety considerations for handling 3-fluoro biphenyl-4-carbonitrile follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. The compound should be stored in cool, dry conditions away from strong oxidizers, as with most aromatic nitrile compounds. These handling requirements are similar to those for many research chemicals in modern laboratories.

Future research directions for 3-fluoro-1,1'-biphenyl-4-carbonitrile derivatives appear promising. The compound's scaffold is being explored in multiple areas including: the development of new antidepressant agents (responding to growing mental health concerns), novel antimicrobial compounds (addressing antibiotic resistance issues), and advanced liquid crystal materials (for next-generation displays). These applications correspond to some of the most searched topics in contemporary chemical research.

Analytical characterization of 503177-15-9 material typically involves standard techniques such as NMR spectroscopy (particularly 19F NMR for the fluorine moiety), mass spectrometry, and HPLC for purity determination. These methods provide the necessary data to confirm the identity and quality of the compound, which is crucial for research reproducibility - a topic generating increasing discussion in scientific circles.

The environmental fate of fluoro-substituted biphenyl carbonitriles has become an important consideration in light of growing environmental awareness. While specific data on this compound may be limited, the general class of fluorinated aromatic compounds is known to require proper disposal methods to prevent environmental accumulation. This aspect aligns with the pharmaceutical industry's increasing focus on green chemistry principles.

In conclusion, 3-fluoro-1,1'-biphenyl-4-carbonitrile (CAS No. 503177-15-9) represents a valuable building block in modern chemistry with diverse applications across multiple industries. Its unique combination of fluorine and cyano substituents on a biphenyl core provides researchers with a versatile platform for developing new pharmaceuticals, advanced materials, and other specialty chemicals. As scientific trends continue to emphasize fluorinated compounds and sustainable chemistry, the importance of this biphenyl derivative is likely to grow further in coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:503177-15-9)3-fluoro1,1'-biphenyl-4-carbonitrile
A1163757
Purity:99%
Quantity:5g
Price ($):377.0
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